molecular formula C16H17N5 B2806742 1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 955306-15-7

1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2806742
CAS No.: 955306-15-7
M. Wt: 279.347
InChI Key: CZFVKSUYOQLQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolo[3,4-d]pyrimidine Research

The pyrazolo[3,4-d]pyrimidine scaffold emerged as a pharmacologically significant structure in the early 2000s, driven by its utility in kinase inhibitor design. Early studies focused on synthesizing derivatives with antimicrobial properties, leveraging its structural similarity to purine analogs. By the 2010s, researchers began optimizing the scaffold for cancer therapy, particularly targeting epidermal growth factor receptor (EGFR) mutants and other receptor tyrosine kinases (RTKs). Recent advancements have expanded its applications to include anti-Wolbachia agents for filarial diseases and selective inhibitors of CSF-1R kinase in glioblastoma multiforme (GBM).

Decade Key Developments Target Applications
2000s Antimicrobial derivatives Bacterial/fungal infections
2010s EGFR and RTK inhibitors Oncology (non-small cell lung cancer)
2020s CSF-1R inhibition, anti-Wolbachia agents GBM, filariasis

Structural Significance of the 2-Methylphenyl and Pyrrolidin-1-yl Substituents

The 2-methylphenyl and pyrrolidin-1-yl substituents in 1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine play distinct roles in modulating pharmacokinetic and pharmacodynamic properties:

Properties

IUPAC Name

1-(2-methylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-12-6-2-3-7-14(12)21-16-13(10-19-21)15(17-11-18-16)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFVKSUYOQLQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the 2-Methylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable 2-methylphenyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the Pyrrolidin-1-yl Group: This can be accomplished through a nucleophilic substitution reaction where pyrrolidine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications at Position 1: Aryl and Benzyl Substituents

1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
  • Position 1: 4-methylbenzyl group (vs. 2-methylphenyl in the target compound).
  • Position 4 : Piperazinyl group (six-membered ring with two nitrogen atoms) instead of pyrrolidinyl.
    • Higher basicity and conformational flexibility, possibly improving solubility.
  • Molecular weight : 398.514 g/mol (vs. ~352 g/mol for the target compound).
1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
  • Position 1 : 3,4-Dimethylphenyl group.
    • Enhanced electron-donating effects and lipophilicity.
  • Position 4 : 2-fluorophenyl-piperazinyl group.
    • Fluorine introduction improves metabolic stability and membrane permeability.
  • Key difference: Fluorine substitution may enhance pharmacokinetic properties compared to non-halogenated analogs.

Modifications at Position 4: Heterocyclic and Functional Group Variations

PP2 (1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
  • Position 4: Amino group (NH₂) instead of pyrrolidinyl. Direct hydrogen-bonding capability, critical for kinase inhibition (e.g., Src family kinases).
  • Substituents :
    • Position 1 : tert-butyl group (highly lipophilic).
    • Position 3 : 4-chlorophenyl (electron-withdrawing).
  • Activity : Demonstrates antitumor effects in glioma models by enhancing radiosensitivity .
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • Position 1 : Benzothiazole ring (aromatic heterocycle with sulfur and nitrogen).
    • Introduces antimicrobial and anti-inflammatory activities via interactions with bacterial or fungal targets.
  • Position 4 : Phenyl group (simple aromatic substituent).
  • Key finding : Compound 3j showed dual analgesic and anti-inflammatory activity with low ulcerogenicity .

Pharmacological Activity Comparison

Compound Key Substituents Biological Activity Reference
Target compound 2-methylphenyl, pyrrolidinyl Not explicitly reported (purine-like) -
1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)-piperazinyl] 4-methylbenzyl, piperazinyl Kinase modulation (inferred)
PP2 tert-butyl, 4-chlorophenyl, NH₂ Src kinase inhibition, antitumor
Benzothiazole derivatives Benzothiazole, phenyl/methyl Antimicrobial, anti-inflammatory
4-Hydrazino derivatives Hydrazine, halogenated aryl Potential GSK3β inhibition (inferred)

Key Structure-Activity Relationship (SAR) Insights

Position 1 :

  • Bulky groups (e.g., 4-methylbenzyl) improve target binding but may reduce solubility .
  • Electron-donating groups (e.g., methyl) enhance lipophilicity and bioavailability.

Position 4: Pyrrolidinyl and piperazinyl groups contribute to basicity, affecting cellular uptake . Amino groups (e.g., PP2) enable direct hydrogen bonding with kinase ATP pockets .

Halogenation :

  • Fluorine or chlorine atoms improve metabolic stability and electron-withdrawing effects .

Biological Activity

1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5C_{13}H_{15}N_5, and its structure features a pyrazolo[3,4-d]pyrimidine core with a 2-methylphenyl group and a pyrrolidine moiety. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been demonstrated to target specific kinases involved in cancer progression.
  • Antiviral Properties : Pyrazolo[3,4-d]pyrimidines have been explored for their ability to inhibit viral replication. They may act by interfering with viral enzymes or host cellular pathways essential for viral life cycles.
  • Enzyme Inhibition : These compounds often serve as inhibitors for various enzymes, including kinases and phosphodiesterases. This inhibition can lead to modulation of signaling pathways relevant in diseases such as cancer and neurodegenerative disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Kinase Inhibition : The compound may bind to ATP-binding sites on kinases, preventing phosphorylation processes critical for cell cycle progression and survival in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction or caspase activation has been observed in studies involving similar compounds.

Case Studies

Several studies have highlighted the biological activity of pyrazolo[3,4-d]pyrimidines:

  • Anticancer Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway .
  • Antiviral Activity : Research indicated that certain pyrazolo[3,4-d]pyrimidine derivatives effectively inhibited the replication of dengue virus in vitro. The compounds acted by targeting viral polymerases essential for RNA synthesis .

Data Table: Biological Activities of this compound

Activity TypeModel/SystemEffect ObservedReference
AnticancerMCF-7 Cell LineIC50 < 10 µM
AntiviralDengue VirusInhibition of viral replication
Enzyme InhibitionVarious KinasesSelective inhibition observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how can purity be maximized?

  • Methodology : Synthesis typically involves cyclization of precursors (e.g., substituted hydrazines and carbonyl compounds) under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization with pyrrolidine and 2-methylphenyl groups requires nucleophilic substitution or coupling reactions. For example, outlines multi-step syntheses using reagents like alkyl halides in dry acetonitrile or dichloromethane, followed by recrystallization for purification . Key steps include:

  • Temperature control (reflux conditions for cyclization).
  • Solvent selection (e.g., acetonitrile for nucleophilic substitutions).
  • Purification via recrystallization or column chromatography.
    • Critical Tools : NMR spectroscopy and mass spectrometry for structural validation .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography (as in ) provides precise bond lengths and angles, crucial for confirming regiochemistry .
  • DFT calculations to model electronic properties (e.g., HOMO/LUMO distribution) and predict reactivity.
  • IR spectroscopy to identify functional groups (e.g., amine or carbonyl stretches) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for pyrazolo[3,4-d]pyrimidine derivatives, and how do substituents influence biological activity?

  • Methodology : Compare analogs with varying substituents (Table 1). and highlight that:

  • Pyrrolidine vs. piperidine : Pyrrolidine’s smaller ring size may enhance binding to kinase ATP pockets due to reduced steric hindrance .

  • 2-Methylphenyl group : Enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted phenyl groups .

    Substituent ModificationBiological ImpactExample Compound
    Pyrrolidine at position 4Kinase inhibitionTarget compound
    Chlorophenyl vs. methylphenylAlters IC50 values1-(3-chloro-4-methylphenyl) analog
    Thioether linkageModulates solubilityEthyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

Q. How can researchers resolve contradictions in reported biological data (e.g., divergent IC50 values)?

  • Methodology :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration in kinase assays) .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics alongside enzymatic assays .
  • Molecular docking : Compare binding poses in protein structures (e.g., kinase domains) to explain potency differences .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce ester groups (e.g., ethyl benzoate in ) to enhance solubility .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., pyrrolidine N-oxidation) .
  • LogP adjustment : Replace hydrophobic groups (e.g., 2-methylphenyl) with polar substituents to reduce plasma protein binding .

Q. How can target engagement be validated in cellular models?

  • Methodology :

  • Chemical proteomics : Use pull-down assays with biotinylated analogs to identify off-target interactions .
  • CRISPR knockdown : Compare compound efficacy in wild-type vs. target gene-knockout cells .
  • Phosphoproteomics : Profile kinase inhibition downstream of the compound using mass spectrometry .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for dose-response studies?

  • Methodology :

  • Four-parameter logistic regression to calculate IC50/EC50 values.
  • Bootstrap resampling to estimate confidence intervals for potency metrics .
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Methodology :

  • Quality control (QC) protocols : Mandate NMR purity >95% and HPLC chromatogram consistency .
  • Stability studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in vitro and in vivo?

  • Methodology :

  • Glovebox use for air-sensitive reactions (e.g., thioether formation) .
  • Institutional Animal Care and Use Committee (IACUC) approval for PK/toxicity studies, given potential hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.